gp120 Fragment 421-438

Overview

Description

HIV (GP120) fragment (421-438) is a peptide segment derived from the envelope glycoprotein 120 (GP120) of the Human Immunodeficiency Virus (HIV). This fragment plays a crucial role in the virus’s ability to bind to host cells, facilitating viral entry and infection. The GP120 protein is essential for the virus’s attachment to the CD4 receptors on host cells, which is a critical step in the HIV infection process .

Mechanism of Action

Target of Action

The primary target of the HIV (GP120) fragment (421-438) is the HIV-1 envelope trimers, specifically the gp120-gp41 interface . The gp120-gp41 interface is a crucial region on the HIV-1 envelope trimers that is targeted by broadly neutralizing antibodies . The gp120 protein plays a significant role in the HIV infection process as it binds directly to the CD4 receptor on host cells .

Mode of Action

The HIV (GP120) fragment (421-438) interacts with its targets by binding to the gp120-gp41 interface. This fragment targets a novel membrane proximal epitope that includes elements of gp120 and gp41 . The interaction of this fragment with its target results in the exposure of the membrane-proximal external region of gp41 . This exposure is crucial for the neutralization of the virus by antibodies .

Biochemical Pathways

The interaction of the HIV (GP120) fragment (421-438) with the gp120-gp41 interface affects the HIV infection pathway. The binding of this fragment to its target causes a conformational change in the gp120-gp41 interface, exposing the membrane-proximal external region of gp41 . This exposure allows for the neutralization of the virus by antibodies .

Pharmacokinetics

It is known that this fragment can induce an immune response when administered intramuscularly .

Result of Action

The result of the action of the HIV (GP120) fragment (421-438) is the neutralization of the HIV-1 virus. By binding to the gp120-gp41 interface and causing the exposure of the membrane-proximal external region of gp41, this fragment allows for the neutralization of the virus by antibodies . This neutralization can prevent the virus from infecting host cells .

Action Environment

The action of the HIV (GP120) fragment (421-438) can be influenced by various environmental factors. For instance, the presence of other viral proteins or host factors can affect the binding of this fragment to its target . Additionally, the physiological environment of the host, such as the presence of other immune cells or antibodies, can also influence the action of this fragment .

Biochemical Analysis

Biochemical Properties

The HIV (GP120) fragment (421-438) interacts with several biomolecules, including the CD4 receptor and chemokine receptors like CCR5 or CXCR4 on the host cell surface . These interactions are essential for the virus to enter the host cell .

Cellular Effects

The HIV (GP120) fragment (421-438) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, gp120 can cause cellular activation, leading to apoptosis and proinflammatory cytokine production .

Molecular Mechanism

The HIV (GP120) fragment (421-438) exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds directly to the CD4 receptor and a coreceptor (e.g., CCR5 or CXCR4), triggering large structural rearrangements and unleashing the fusogenic potential of another HIV protein, gp41 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the HIV (GP120) fragment (421-438) can change. For example, the gp120 protein has been shown to cause a decrease in synaptic and dendritic density, increase in activated microglia, and pronounced astrocytosis in GFAP-gp120 transgenic mice .

Dosage Effects in Animal Models

The effects of the HIV (GP120) fragment (421-438) can vary with different dosages in animal models. For instance, transgenic mice expressing the HIV protein gp120 in the brain have been used to study the neurotoxic effects of the protein .

Metabolic Pathways

The HIV (GP120) fragment (421-438) is involved in several metabolic pathways. For example, the gp120 protein is known to cause alterations in mitochondrial dynamics, which can lead to neurodegenerative mechanisms .

Transport and Distribution

The HIV (GP120) fragment (421-438) is transported and distributed within cells and tissues through its interactions with various transporters or binding proteins . For instance, the gp120 protein can bind to the CD4 receptor and a coreceptor on the cell surface, facilitating the virus’s entry into the cell .

Subcellular Localization

The HIV (GP120) fragment (421-438) is localized in specific compartments or organelles within the cell. For example, the gp120 protein is part of the HIV-1 envelope glycoprotein complex, which is present on the viral envelope . The localization of this protein plays a crucial role in its activity and function, particularly in facilitating the virus’s entry into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV (GP120) fragment (421-438) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same SPPS principles but allow for larger batch sizes and higher throughput. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: HIV (GP120) fragment (421-438) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific amino acid derivatives.

Major Products: The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .

Scientific Research Applications

HIV (GP120) fragment (421-438) has several scientific research applications:

Chemistry: Used as a model peptide to study protein-protein interactions and peptide synthesis techniques.

Biology: Investigated for its role in HIV pathogenesis and immune response.

Medicine: Explored as a potential target for HIV vaccine development and therapeutic interventions.

Industry: Utilized in the production of diagnostic reagents and research tools

Comparison with Similar Compounds

HIV (GP120) fragment (308-331): Another peptide segment from the GP120 protein, involved in similar binding interactions.

HIV (GP41) fragment (579-601): A peptide from the transmembrane glycoprotein GP41, crucial for membrane fusion.

Comparison: HIV (GP120) fragment (421-438) is unique in its specific interaction with the CD4 receptor and its role in the initial stages of viral entry. In contrast, other fragments like HIV (GP41) fragment (579-601) are involved in later stages of membrane fusion. The specificity and binding affinity of HIV (GP120) fragment (421-438) make it a valuable target for therapeutic and vaccine development .

Biological Activity

The gp120 protein of HIV plays a crucial role in the virus's ability to infect host cells. Specifically, the gp120 fragment 421-438 has been studied for its biological activity, particularly in relation to immune response and potential therapeutic applications. This article provides an overview of the biological activity of this peptide fragment, highlighting key research findings, case studies, and relevant data.

Structure and Function

The gp120 envelope glycoprotein is essential for HIV entry into host cells. It interacts with CD4 receptors and co-receptors (CCR5 or CXCR4), facilitating membrane fusion and viral entry. The fragment 421-438 is part of the variable region of gp120, which is critical for its interaction with host cell receptors and for eliciting an immune response.

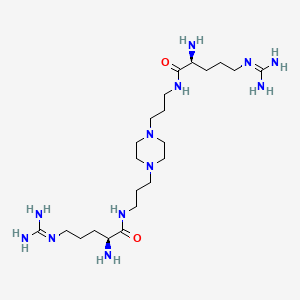

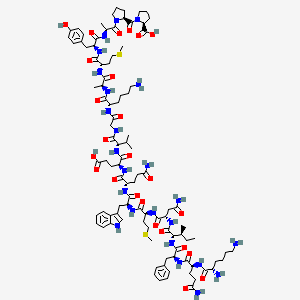

Amino Acid Composition

The sequence of the this compound is as follows:

- Amino Acids : Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro

This sequence contains several key residues that are believed to be involved in receptor binding and immunogenicity.

Immune Response Modulation

Research indicates that the this compound can induce specific immune responses. For instance, studies have shown that this fragment can stimulate T-cell responses and antibody production against HIV. The immunogenic properties of this peptide make it a candidate for vaccine development.

- T-cell Activation : In vitro studies demonstrated that the 421-438 fragment could activate CD4+ T-cells, leading to enhanced immune responses against HIV .

- Antibody Production : Immunization with peptides including the 421-438 fragment has been shown to elicit neutralizing antibodies in animal models, suggesting its potential as a vaccine component .

Antiviral Activity

The antiviral activity of this compound has been explored in various studies:

- Inhibition of HIV Entry : The fragment may interfere with the binding of gp120 to CD4, thereby inhibiting viral entry into host cells. This mechanism was observed in assays where the presence of the peptide reduced the infectivity of HIV .

- Case Studies : In clinical settings, patients receiving therapies incorporating gp120-derived peptides showed improved immune responses compared to controls, indicating a potential therapeutic benefit .

Data Tables

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLUYNSJWIJPKZ-WEARTWMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H148N24O25S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746726 | |

| Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2138.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129318-38-3 | |

| Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.